REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C([NH:14][CH2:15][C:16]([OH:18])=O)(=O)C.C([O-])(=O)C.[Na+].N([O-])=O.[Na+].[N-:28]=[N+:29]=[N-].[Na+].[K+].[Br-]>C(OC(=O)C)(=O)C>[N:14]([C:15]1[C:16](=[O:18])[O:1][C:2]2[C:3]([CH:4]=1)=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=2)=[N+:28]=[N-:29] |f:2.3,4.5,6.7,8.9|
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Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C9H5N3O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)O
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC(=O)O
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto icde
|
Type
|
CUSTOM
|
Details
|
to give a yellow precipitate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the yellow solid washed with ice water before it
|
Type
|
TEMPERATURE
|
Details
|
was refluxed in a solution of concentrated HCl and ethanol (2:1, 30 ml) for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
ice water was added
|
Type
|
ADDITION
|
Details
|
to dilute the solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5-10 minutes
|
Duration
|
7.5 (± 2.5) min
|
Type
|
STIRRING
|
Details
|
After stirring for another 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a brown solid
|
Type
|
CUSTOM
|
Details
|
2.2 g (54% overall yield)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C=1C(OC2=CC(=CC=C2C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |